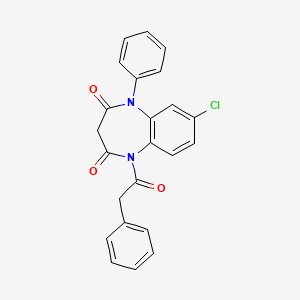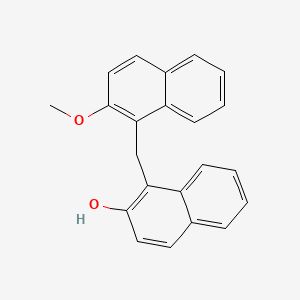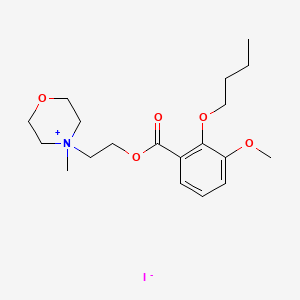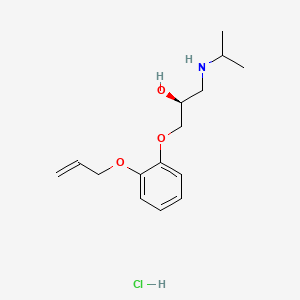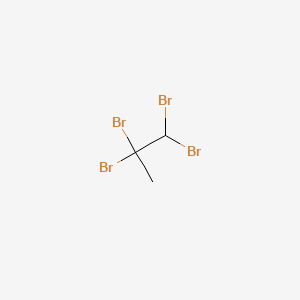
1,1,2,2-Tetrabromopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2,2-Tetrabromopropane is an organobromine compound with the molecular formula C₃H₄Br₄. It is a derivative of propane where four hydrogen atoms are replaced by bromine atoms. This compound is known for its significant reactivity and is used in various chemical processes and research applications .
Vorbereitungsmethoden
1,1,2,2-Tetrabromopropane can be synthesized through the bromination of propyne. The reaction involves the addition of bromine to propyne under controlled conditions, typically yielding this compound in a 27% yield . The reaction conditions include maintaining a specific temperature and using a solvent to facilitate the reaction.
Analyse Chemischer Reaktionen
1,1,2,2-Tetrabromopropane undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where bromine atoms are replaced by other nucleophiles.
Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes.
Addition Reactions: It can add to unsaturated compounds, forming more complex molecules
Common reagents used in these reactions include strong bases, nucleophiles, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1,2,2-Tetrabromopropane is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: It can be used in studies involving halogenated compounds and their biological effects.
Medicine: Research into its potential medicinal properties and interactions with biological systems is ongoing.
Industry: It is used in the manufacture of flame retardants and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,1,2,2-Tetrabromopropane involves its reactivity with various molecular targets. It can interact with nucleophiles and electrophiles, leading to the formation of new chemical bonds. The pathways involved in its reactions depend on the specific conditions and the presence of catalysts or other reagents .
Vergleich Mit ähnlichen Verbindungen
1,1,2,2-Tetrabromopropane can be compared with other similar compounds such as:
1,1,2,2-Tetrabromoethane: Similar in structure but with two carbon atoms instead of three.
1,2,2,3-Tetrabromopropane: Another brominated propane derivative with a different bromine substitution pattern
These compounds share some reactivity characteristics but differ in their specific chemical properties and applications.
Eigenschaften
CAS-Nummer |
34570-59-7 |
|---|---|
Molekularformel |
C3H4Br4 |
Molekulargewicht |
359.68 g/mol |
IUPAC-Name |
1,1,2,2-tetrabromopropane |
InChI |
InChI=1S/C3H4Br4/c1-3(6,7)2(4)5/h2H,1H3 |
InChI-Schlüssel |
JXKZURFTWZXOOD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(Br)Br)(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


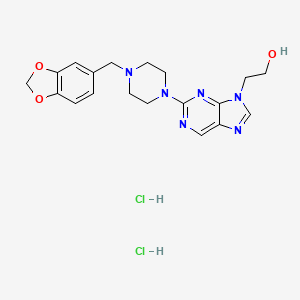
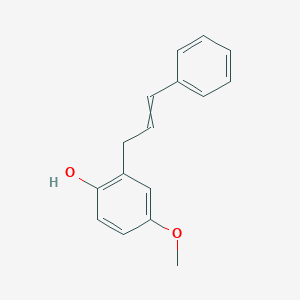
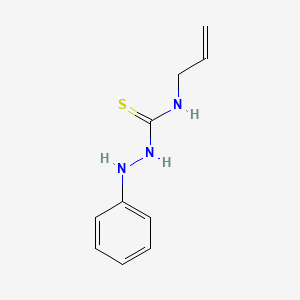
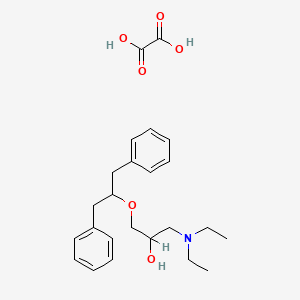
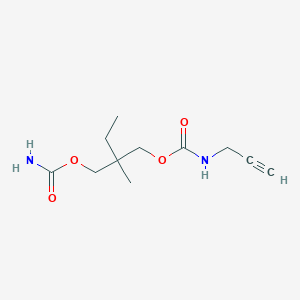
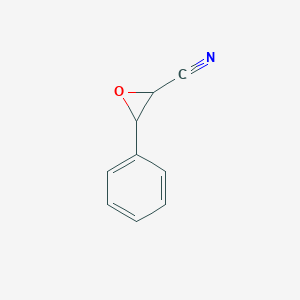
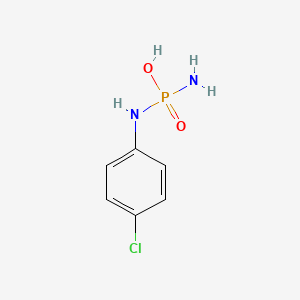
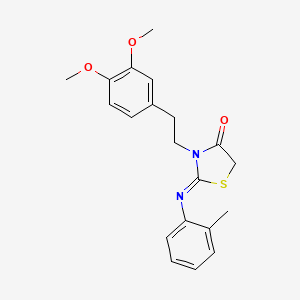
![2-[2-(4-Chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanenitrile](/img/structure/B14694820.png)
